4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene
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Overview
Description
4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene is an organic compound characterized by its aromatic benzene ring substituted with two methoxy groups and an ethoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethoxybenzene and ethyl vinyl ether.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the electrophilic aromatic substitution. A common catalyst used is sulfuric acid.
Procedure: The ethyl vinyl ether is added dropwise to a solution of 1,2-dimethoxybenzene in the presence of sulfuric acid. The mixture is stirred at a controlled temperature to ensure the reaction proceeds efficiently.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields ethyl-substituted derivatives.
Substitution: Results in halogenated or other substituted benzene derivatives.
Scientific Research Applications
4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy groups on the benzene ring can also affect the compound’s electronic properties, enhancing its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethenyl)-1,2-dimethoxybenzene: Similar structure but with a methoxyethenyl group instead of an ethoxyethenyl group.
4-(2-Ethoxyethenyl)-1,3-dimethoxybenzene: Similar structure but with methoxy groups at different positions on the benzene ring.
Uniqueness
4-(2-Ethoxyethenyl)-1,2-dimethoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions. The presence of both methoxy and ethoxyethenyl groups provides a distinct combination of electronic and steric effects, making it valuable for various applications.
Properties
CAS No. |
61668-42-6 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(2-ethoxyethenyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-4-15-8-7-10-5-6-11(13-2)12(9-10)14-3/h5-9H,4H2,1-3H3 |
InChI Key |
YFBDXBIBALXIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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